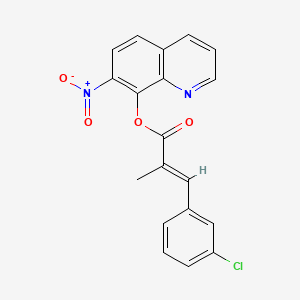
(7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate is a complex organic compound that features a quinoline ring substituted with a nitro group at the 7th position and an ester linkage to a (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate typically involves a multi-step process:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position.
Esterification: The nitrated quinoline is then reacted with (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and automated systems for the esterification process to minimize human error and increase efficiency.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Substitution: The chlorine atom in the (E)-3-(3-chlorophenyl) moiety can be substituted with other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products
Reduction: 7-aminoquinolin-8-yl (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-nitroquinolin-8-ol and (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology and Medicine
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Material Science:
作用機序
The mechanism of action of (7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
(7-nitroquinolin-8-yl) (E)-3-(4-chlorophenyl)-2-methylprop-2-enoate: Similar structure but with a different position of the chlorine atom.
(7-nitroquinolin-8-yl) (E)-3-(3-bromophenyl)-2-methylprop-2-enoate: Similar structure with bromine instead of chlorine.
Uniqueness
The unique combination of the nitroquinoline moiety and the (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate group imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
特性
CAS番号 |
29002-30-0 |
|---|---|
分子式 |
C19H13ClN2O4 |
分子量 |
368.8 g/mol |
IUPAC名 |
(7-nitroquinolin-8-yl) (E)-3-(3-chlorophenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C19H13ClN2O4/c1-12(10-13-4-2-6-15(20)11-13)19(23)26-18-16(22(24)25)8-7-14-5-3-9-21-17(14)18/h2-11H,1H3/b12-10+ |
InChIキー |
GQMPQAZGEZGKGB-ZRDIBKRKSA-N |
異性体SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cinnamic acid, m-chloro-alpha-methyl-, 7-nitro-8-quinolyl ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


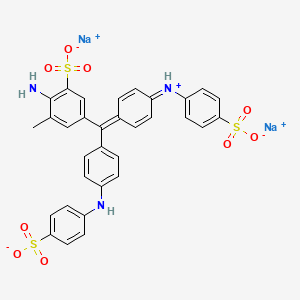
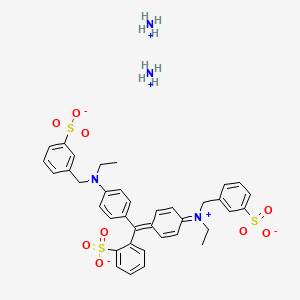
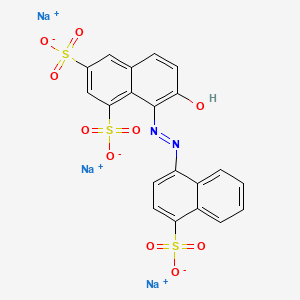
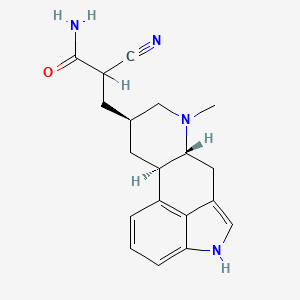
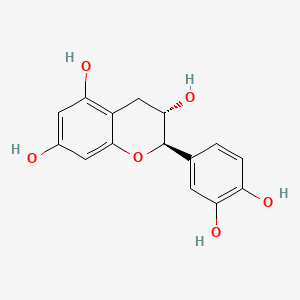
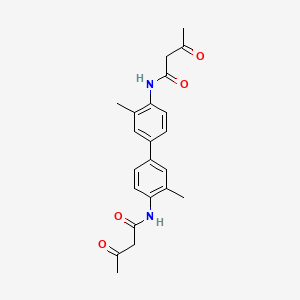
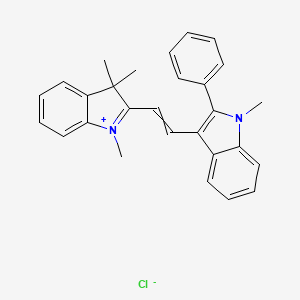
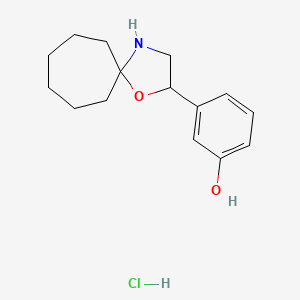
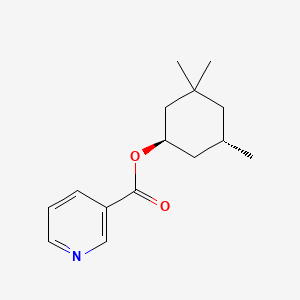
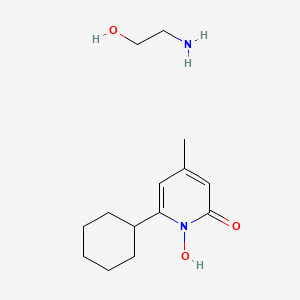
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)
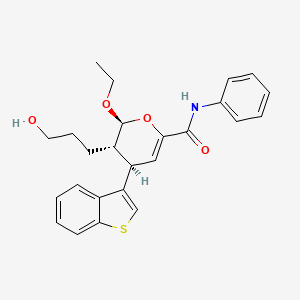
![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)
